(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol
Description
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
[2-(1,3-thiazol-5-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C11H12N2OS/c14-7-9-3-1-2-4-11(9)13-6-10-5-12-8-15-10/h1-5,8,13-14H,6-7H2 |
InChI Key |
XVTVROPZNKDYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Haloketones with Thioamides
One classical method involves cyclization of α-haloketones with thioamides, which forms the thiazole ring. This approach is adaptable for synthesizing substituted thiazoles with various side chains, including amino and hydroxymethyl groups.
α-Haloketone + Thioamide → Thiazole derivative
Multicomponent Reactions (MCR)
Recent advances favor multicomponent reactions, combining amino acids, aldehydes, and sulfur sources, facilitating the synthesis of complex thiazole derivatives with high yields and regioselectivity.
- Condensation of amino acids with aldehydes in the presence of sulfur donors under aqueous conditions, leading to thiazole formation.
Based on the literature, several pathways can be adapted for synthesizing this compound, focusing on the key steps of thiazole ring formation, amino group introduction, and hydroxymethyl functionalization.
Synthesis via Thiazole Ring Construction Followed by Aminoalkylation
Step 1: Formation of Thiazole Core
- Method: Cyclization of α-haloketones with thioamides or thiosemicarbazides.
- Reagents: α-Haloketones, thioamides, or thioureas.
- Conditions: Reflux in ethanol or acetic acid, often with catalysts like phosphorus oxychloride or iodine.
Step 2: N-alkylation with Formaldehyde or Paraformaldehyde
- Objective: Introduce the hydroxymethyl group at the 5-position of the thiazole ring.
- Method: Nucleophilic substitution using formaldehyde derivatives under basic conditions.
Step 3: Aminoalkylation of Phenyl Ring
Synthesis via Multistep Functionalization of Preformed Thiazoles
- Start with 2-aminothiazole derivatives.
- Functionalize at the 5-position with methyl or hydroxymethyl groups via electrophilic substitution or oxidation.
- Attach the phenylamino group through nucleophilic aromatic substitution or via amide coupling.
Hydroxymethylation of Thiazole Derivatives
- Use formaldehyde or paraformaldehyde in acidic or basic media to methylate the 5-position of the thiazole ring, yielding hydroxymethyl derivatives.
- Conditions typically involve reflux in aqueous formaldehyde solutions.
- Hydroxymethylation of heterocycles is well-documented, with yields often exceeding 70% under optimized conditions.
Proposed Synthetic Route for (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol
Based on the above methods, a plausible synthetic pathway is:
- Construct the thiazole core via cyclization of an appropriate α-haloketone with a thioamide.
- Introduce the hydroxymethyl group at the 5-position through formaldehyde-mediated hydroxymethylation.
- Functionalize the phenyl ring with amino groups via diazotization and azo coupling or nucleophilic substitution.
- Attach the amino group to the phenyl ring, completing the (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol structure.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Cyclization + Hydroxymethylation | α-Haloketone + Thioamide | Formaldehyde, acids | Reflux, ethanol | 65-80% | Widely used, high regioselectivity |
| Multicomponent Reaction | Amino acids, aldehydes, sulfur | Aqueous ethanol, heat | 80°C, 30-60 min | 70-78% | Green chemistry approach |
| Diazo Coupling | 2-Aminothiazole + diazonium salts | NaNO₂, acids | Cold, 0-5°C | 78-85% | For amino substitution |
| Direct N-alkylation | Thiazole derivatives + formaldehyde | Formaldehyde, base | Reflux | 60-75% | Suitable for hydroxymethylation |
Research Findings and Perspectives
Recent studies underscore the versatility of heterocyclic chemistry in synthesizing thiazole derivatives with pharmacological relevance. For instance, the synthesis of 2-aminothiazole derivatives via diazotization and azo coupling has been optimized for high yields and functional group tolerance. Additionally, multicomponent reactions have gained prominence for their efficiency and environmental friendliness, as demonstrated in the synthesis of pyrimidine derivatives with thiazole moieties.
Furthermore, hydroxymethylation techniques have been refined to enhance regioselectivity and yield, with formaldehyde serving as a common reagent for introducing hydroxymethyl groups at the 5-position of thiazoles.
Chemical Reactions Analysis
Types of Reactions
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
(a) Thiazole-5-methanol (Thiazol-5-ylmethanol)
- Structure : Simplest analogue with a hydroxymethyl group directly attached to the thiazole ring.
- Used as a precursor in medicinal chemistry .
- Divergence : Lacks the phenylamine moiety, resulting in reduced steric bulk and altered pharmacokinetics compared to the target compound.
(b) (2,4-Diphenyl-1,3-thiazol-5-yl)methanol
- Structure : Thiazole ring substituted with two phenyl groups at positions 2 and 4, with a hydroxymethyl group at position 3.
- Key Data: Molecular formula C₁₆H₁₃NOS, CAS 864068-86-0, ≥97% purity.
(c) (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol
- Structure : Methyl and phenyl substituents at positions 2 and 4 of the thiazole ring.
- Key Data: Molecular formula C₁₁H₁₁NOS, CAS MFCD08690245. Likely exhibits moderate antimicrobial activity based on similar derivatives .
(d) 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)
- Structure : Hybrid molecule with a thiazole-pyrimidine scaffold.
- Key Data: Melting point 206–208°C, HRMS [M + H]⁺ at m/z 446.1233.
- Divergence : The pyrimidine ring confers rigidity and hydrogen-bonding capacity absent in the target compound.
Physicochemical Properties
Key Observations :
- The target compound’s hydroxymethyl and amine groups enhance polarity relative to diphenyl-substituted analogs, suggesting better solubility in polar solvents like methanol .
- Pyrimidine-containing derivatives (e.g., 4f) exhibit higher melting points due to crystallinity from hydrogen-bonding networks .
(a) Target Compound
Condensation Reactions : Thiazole formation from thioureas or α-haloketones.
Amination : Introduction of the phenylamine group via nucleophilic substitution or reductive amination .
(b) Comparisons
- Thiazole-5-methanol: Synthesized via reduction of thiazole-5-carbaldehyde or enzymatic hydroxylation .
- (Z)-5-Benzylidene-2-(phenylamino)thiazol-4(5H)-one: Prepared using methanol/K₂CO₃ at RT (90% yield in 5–7 h) .
- Compound 4f: Catalyst-free aqueous ethanol-mediated synthesis with HRMS-confirmed purity .
Efficiency : The target compound’s synthesis may require multi-step optimization due to steric hindrance from the phenylamine group, contrasting with single-step routes for simpler analogs .
Pharmacological Potential
- Antimicrobial Activity: Thiazole derivatives like (Z)-5-benzylidene-2-(phenylamino)thiazol-4(5H)-one show MIC₅₀ values against S. aureus and E. coli . The target compound’s amine group may enhance bacterial membrane penetration.
- Anticancer Activity: Analogues such as N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide (27) demonstrate cytotoxicity via kinase inhibition . The hydroxymethyl group in the target compound could modulate metabolic stability.
Biological Activity
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article compiles various studies and findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2OS |
| Molecular Weight | 224.28 g/mol |
| IUPAC Name | (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol |
| Canonical SMILES | CC(C1=NC(=S)C=C1)NCC2=CC=CC=C2O |
The biological activity of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme activity and influence various biochemical pathways:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK activity can lead to reduced proliferation of cancer cells .
- Antimicrobial Activity : The thiazole moiety in the compound is associated with antimicrobial properties, making it effective against a range of bacteria and fungi .
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and Caco-2 (colon cancer), by downregulating anti-apoptotic proteins like Mcl-1 .
Anticancer Activity
In vitro studies have demonstrated that (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol exhibits significant anticancer properties:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- Caco-2 (human colorectal adenocarcinoma)
The compound was found to significantly reduce cell viability in both cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The thiazole derivative has shown promising results against various microbial strains:
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Marginal activity | |
| Methicillin-resistant Staphylococcus aureus | Effective against resistant strains |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
- Case Study on CDK Inhibition : A study focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly enhanced CDK inhibition, emphasizing the importance of the thiazole moiety in drug design .
- Anticancer Efficacy Analysis : Another study evaluated various thiazole-containing compounds for their anticancer properties, demonstrating that those with specific substitutions exhibited enhanced efficacy against colorectal cancer cells compared to traditional treatments .
Q & A
What are the most efficient synthetic routes for (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol, and how can reaction conditions be optimized?
Synthesis typically involves coupling thiazole derivatives with aminophenylmethanol precursors. A method analogous to uses reflux conditions in ethanol with potassium tert-butoxide as a base. Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst presence (e.g., palladium for cross-coupling). Optimization studies suggest adjusting molar ratios of reactants (e.g., 1:1.2 for thiazole to amine) and reaction time (3–5 hours) to improve yields up to 85% .
How can researchers validate the purity and structural integrity of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol?
Characterization requires a multi-technique approach:
- NMR : Confirm regiochemistry via and signals (e.g., thiazole protons at δ 7.1–8.5 ppm, methanol -OH at δ 4.5–5.0 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 261.08) .
What strategies mitigate low yields in the final coupling step of this compound?
Low yields often stem from steric hindrance at the thiazole-5-ylmethyl position. Advanced approaches include:
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 5 hours) and improves yields by 15–20% .
- Protecting groups : Temporarily block the methanol -OH group with acetyl or TBS to prevent side reactions .
How does the compound’s stability vary under different storage conditions?
Stability studies (e.g., accelerated degradation at 40°C/75% RH) show:
- Solid state : Stable for 6 months when stored in amber vials under nitrogen .
- Solution phase : Degrades by 10% in DMSO after 30 days; use fresh solutions or add stabilizers like BHT .
What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antiviral screening : Use HIV protease inhibition assays (IC), as seen in structurally related thiazole derivatives like Cobicistat .
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to determine EC values .
- Enzyme binding : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., K < 1 μM) .
How should researchers address contradictions in reported biological activities of thiazole derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies:
- Standardize protocols : Use WHO-recommended cell lines and controls .
- Reproduce key studies : Validate IC values across multiple labs .
What analytical methods are critical for quantifying trace impurities in this compound?
- LC-MS/MS : Detect and quantify impurities at ppm levels (e.g., residual solvents like DMF) .
- Karl Fischer titration : Monitor water content (<0.1% for hygroscopic batches) .
How do structural modifications influence the compound’s pharmacological profile?
Structure-activity relationship (SAR) studies reveal:
- Thiazole substitution : Electron-withdrawing groups (e.g., -CF) enhance metabolic stability but reduce solubility .
- Amino linker flexibility : Rigid linkers (e.g., propargyl) improve target binding by 3-fold .
What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to HIV protease (Glide score < -8 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
What safety protocols are essential for handling (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol?
- PPE : Nitrile gloves, lab coats, and FFP3 masks to avoid inhalation of fine powders .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., acetic acid) .
- Waste disposal : Neutralize acidic/basic residues before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
